3-(3-(Trifluoromethoxy)phenyl)oxetane
Description
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
3-[3-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-2-7(4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
InChI Key |
VQCJUSRVHZCCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C2=CC(=CC=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which facilitates the ring closure to form the oxetane structure . The reaction conditions often require moderate heating, typically around 70-110°C, and the use of solvents like dimethyl sulfoxide (DMSO) or tert-butanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-(Trifluoromethoxy)phenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the trifluoromethoxy group or the phenyl ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like trimethylsilyl bromide (TMSBr) are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can yield bromohydrin derivatives .
Scientific Research Applications
Research indicates that 3-(3-(Trifluoromethoxy)phenyl)oxetane may exhibit significant biological activity. The trifluoromethoxy group is believed to enhance interactions with biological targets, such as enzymes or receptors, potentially modulating their activity. Some notable findings include:
- Antimicrobial properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in drug development aimed at treating infections.
- Drug development applications : The compound's unique structure allows it to serve as a building block in the synthesis of pharmaceuticals with improved pharmacokinetic profiles. Its ability to undergo various chemical reactions makes it suitable for creating complex drug candidates .
Case Studies and Comparative Analysis
Several studies have highlighted the potential applications of 3-(3-(Trifluoromethoxy)phenyl)oxetane in drug discovery:
- Clinical Candidates : Oxetanes have been incorporated into several clinical candidates undergoing trials for various diseases. For example, compounds containing oxetane rings have shown promise in treating cancers and viral infections .
- Bioisosterism : The trifluoromethoxy group serves as a bioisosteric replacement in medicinal chemistry, which can enhance the efficacy and safety profiles of drug candidates .
Comparative Table of Similar Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| N-(Trifluoromethyl)phenyl substituted pyrazole derivatives | Contains a pyrazole ring | Known for antimicrobial activity |
| 4-(Trifluoromethoxy)phenyl-containing polymers | Polymer structure | Used in electrochromic devices |
| 3-Phenyl oxetan-3-ol derivatives | Contains hydroxyl group | Investigated for stability in reactions |
The unique combination of the trifluoromethoxy group and the oxetane ring sets 3-(3-(Trifluoromethoxy)phenyl)oxetane apart from other compounds, enhancing its stability and reactivity compared to structurally similar compounds.
Mechanism of Action
The mechanism by which 3-(3-(Trifluoromethoxy)phenyl)oxetane exerts its effects involves its interaction with various molecular targets. The oxetane ring’s strain and the electron-withdrawing trifluoromethoxy group influence its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Oxetane Derivatives
Structural and Functional Group Comparisons
A. Fluorinated Oxetanes
- 3-Methyl-3-[(2,2,3,3,3-pentafluoropropoxy)methyl]oxetane (): This compound features a pentafluoropropoxy group, which confers higher lipophilicity (logP ~3.2) compared to 3-(3-(Trifluoromethoxy)phenyl)oxetane (estimated logP ~2.5). The trifluoromethoxy group’s smaller size may improve solubility while retaining metabolic stability .
- 3-(4-(Trifluoromethyl)phenyl)oxetane-3-carboxylic acid (): The carboxylic acid group increases aqueous solubility (>100 mg/mL) but reduces membrane permeability (logP ~1.8) relative to the trifluoromethoxy analog. The -OCF₃ group offers a balance between lipophilicity and metabolic resistance .
B. Aromatic vs. Aliphatic Substituents
- The latter’s aromatic and fluorinated groups favor passive diffusion across biological membranes .
- Spirocyclic Oxetanes (e.g., 2-oxa-6-aza-spiro[3.3]heptane) (): These rigid structures exhibit exceptional metabolic stability (t₁/₂ >24 h) but lack the aromaticity of 3-(3-(Trifluoromethoxy)phenyl)oxetane, which may enhance binding to hydrophobic enzyme pockets .
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
